molecular formula C17H12N2 B14628129 1H-Benz[f]indazole, 3-phenyl- CAS No. 55270-98-9

1H-Benz[f]indazole, 3-phenyl-

Cat. No.: B14628129
CAS No.: 55270-98-9
M. Wt: 244.29 g/mol
InChI Key: CAIDCMHTQGCBSG-UHFFFAOYSA-N
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Description

The Benz[f]indazole Core: Structural Significance and Research Context

The 1H-Benz[f]indazole, 3-phenyl- molecule is built upon a foundational scaffold known as the benz[f]indazole core. This core is a polycyclic aromatic hydrocarbon, characterized by the fusion of a benzene (B151609) ring and an indazole system. The indazole itself is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyrazole (B372694) ring. wikipedia.orgwikipedia.org The fusion of an additional benzene ring to the indazole moiety, in this case at the 'f' face, gives rise to the tetracyclic benz[f]indazole framework. This fusion significantly expands the π-electron system, influencing the molecule's electronic properties, planarity, and potential for intermolecular interactions.

The structural rigidity and extended aromaticity of the benz[f]indazole core make it a compelling scaffold in materials science and medicinal chemistry. The arrangement of nitrogen atoms within the pyrazole subunit of the indazole core introduces specific hydrogen bonding capabilities and coordination sites for metal ions, which are critical determinants of the molecule's biological activity and material properties. nih.govnih.gov

Historical Perspectives on Fused Indazole Systems in Organic Chemistry

The study of indazoles dates back to the late 19th century, with Emil Fischer's synthesis of the parent indazole in 1883 marking a significant milestone. wikipedia.org Early research primarily focused on the fundamental synthesis and reactivity of the basic indazole ring. The exploration of fused indazole systems, such as benzindazoles, represents a logical progression, driven by the desire to create more complex and functionally diverse molecules.

Historically, the synthesis of fused heterocyclic systems often involved multi-step, classical condensation reactions. The development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and cycloaddition strategies, has significantly advanced the ability of chemists to construct complex fused indazoles with high degrees of control over regioselectivity and stereoselectivity. benthamscience.comorgsyn.org These advancements have been pivotal in allowing for the systematic investigation of the structure-property relationships within this class of compounds.

Importance of the 3-Phenyl Substitution Pattern in Heterocyclic Chemistry

The presence of a phenyl group at the 3-position of the indazole ring system is a recurring motif in heterocyclic chemistry, and for good reason. ontosight.ai This substitution can profoundly influence the compound's properties in several ways:

Steric Influence: The phenyl group introduces significant steric bulk, which can direct the regioselectivity of subsequent reactions and influence the preferred conformation of the molecule.

Electronic Modulation: The phenyl ring, being an aromatic system itself, can engage in electronic communication with the benz[f]indazole core. Depending on the substituents on the phenyl ring, it can act as either an electron-donating or electron-withdrawing group, thereby tuning the electronic character and reactivity of the entire molecule.

Intermolecular Interactions: The phenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions are crucial for molecular recognition processes, including the binding of a molecule to a biological target or the self-assembly of molecules in materials science. austinpublishinggroup.com

Solubility and Bioavailability: The lipophilic nature of the phenyl group can impact the solubility of the compound in different solvents, which is a critical parameter in both chemical synthesis and pharmacological applications.

Evolution of Academic Research Interests in Indazole and Fused Indazole Derivatives

Academic interest in indazole derivatives has grown exponentially over the past few decades, largely fueled by their diverse and significant biological activities. researchgate.netnih.gov Initially objects of fundamental synthetic and structural curiosity, indazoles are now recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery programs.

The evolution of research has seen a shift from the synthesis of simple indazole analogues to the design and construction of highly functionalized and complex fused indazole systems. This progression has been enabled by advancements in synthetic organic chemistry and a deeper understanding of the molecular basis of various diseases.

Current Research Landscape of Benz[f]indazole Compounds

The current research landscape for benz[f]indazole compounds is vibrant and multidisciplinary. ontosight.aiekb.eg Researchers are actively exploring their potential in several key areas:

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and biological evaluation of novel benz[f]indazole derivatives as potential therapeutic agents. nih.govnih.gov Areas of particular interest include their application as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The rigid, planar structure of the benz[f]indazole core makes it an ideal platform for designing molecules that can intercalate with DNA or interact with the active sites of enzymes. nih.gov

Materials Science: The extended π-conjugated system of benz[f]indazoles makes them attractive candidates for applications in organic electronics. Research is ongoing into their use as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their ability to self-assemble into ordered structures is also being investigated for the development of novel functional materials.

Catalysis: The nitrogen atoms in the indazole moiety can act as ligands for transition metals, leading to the development of novel catalysts. Fused indazole-based ligands are being explored for their potential to mediate a variety of organic transformations with high efficiency and selectivity. nih.gov

Rationale for Investigating 1H-Benz[f]indazole, 3-phenyl-

The specific investigation of 1H-Benz[f]indazole, 3-phenyl- is driven by a confluence of the factors discussed above. The combination of the extended, rigid benz[f]indazole core with the electronically and sterically influential 3-phenyl substituent creates a molecule with a unique set of properties that are ripe for exploration.

The rationale for its investigation can be summarized as follows:

Probing Structure-Activity Relationships: By studying this specific isomer, researchers can gain valuable insights into how the precise arrangement of the fused rings and the nature of the substituent at the 3-position influence its chemical and physical properties. This knowledge is crucial for the rational design of new molecules with tailored functions.

Potential for Novel Biological Activity: The unique three-dimensional shape and electronic distribution of 1H-Benz[f]indazole, 3-phenyl- make it a candidate for interacting with biological targets in ways that simpler indazole derivatives cannot. Its investigation could lead to the discovery of new lead compounds for drug development. ontosight.ai

Exploration of Advanced Materials: The combination of a large, planar aromatic surface with the potential for intermolecular interactions mediated by the phenyl group makes this compound an interesting building block for the construction of new organic materials with potentially useful photophysical or electronic properties.

In essence, 1H-Benz[f]indazole, 3-phenyl- serves as a model compound that allows for the systematic exploration of the chemical space defined by fused indazole systems. The knowledge gained from its study will undoubtedly contribute to the broader advancement of heterocyclic chemistry and its applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55270-98-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenyl-1H-benzo[f]indazole

InChI

InChI=1S/C17H12N2/c1-2-6-12(7-3-1)17-15-10-13-8-4-5-9-14(13)11-16(15)18-19-17/h1-11H,(H,18,19)

InChI Key

CAIDCMHTQGCBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

Reactivity and Derivatization Strategies of 1h Benz F Indazole, 3 Phenyl

Electrophilic Aromatic Substitution on the Benz[f]indazole System

Electrophilic aromatic substitution (EAS) on the benz[f]indazole core is directed by the electronic properties of the fused ring system. The pyrazole (B372694) portion of the molecule is generally electron-deficient and thus deactivated towards electrophilic attack. Conversely, the fused benzene (B151609) and naphthalene-like rings are more electron-rich and represent the primary sites for substitution. The pre-existing 3-phenyl group sterically hinders and electronically deactivates the C-4 position, further directing incoming electrophiles to the peripheral positions of the benzo[f] moiety.

Halogenation at Peripheral Positions

Halogenation provides a critical entry point for further derivatization, particularly for cross-coupling reactions. chim.it The introduction of a halogen atom onto the benz[f]indazole ring system can be achieved using various reagents. Given that the C-3 position is blocked by a phenyl group, electrophilic halogenation is anticipated to occur on the electron-rich carbocyclic rings.

Studies on related benzo[g]indazole systems have shown that treatment with N-bromosuccinimide (NBS) can lead to bromination at the C-5 position of the indazole ring system. researchgate.net For 1H-Benz[f]indazole, 3-phenyl-, positions C-5 and C-8 are electronically activated and are likely primary sites for halogenation. The precise regioselectivity can be influenced by reaction conditions and the specific halogenating agent used. For instance, milder reagents may favor substitution at the most activated position, while more aggressive conditions could lead to polyhalogenation. semanticscholar.org

Table 1: Potential Halogenation Reactions for 1H-Benz[f]indazole, 3-phenyl-

ReagentExpected Major Product(s)Conditions
N-Bromosuccinimide (NBS)5-Bromo-3-phenyl-1H-benz[f]indazoleInert solvent (e.g., CCl₄, CH₃CN), reflux
N-Chlorosuccinimide (NCS)5-Chloro-3-phenyl-1H-benz[f]indazoleInert solvent (e.g., CH₃CN), reflux
Iodine (I₂) / Oxidizing Agent5-Iodo-3-phenyl-1H-benz[f]indazoleAcidic medium (e.g., HNO₃, HIO₃)

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. masterorganicchemistry.com These functional groups can serve as synthetic handles for further transformations, such as reduction of a nitro group to an amine.

For the 1H-Benz[f]indazole, 3-phenyl- system, these reactions are expected to occur on the benzannulated portion of the molecule. The standard conditions for nitration involve a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Based on the directing effects of the fused heterocyclic system, the primary sites for substitution are predicted to be the C-5 and C-8 positions. Research on simpler 1H-indazoles has demonstrated the synthesis of 5-nitro and 7-nitro derivatives, supporting the feasibility of substitution on the carbocyclic ring. chim.itnih.gov

Nucleophilic Transformations of Substituted 1H-Benz[f]indazoles

While the aromatic rings of the benz[f]indazole system are generally electron-rich and favor electrophilic substitution, nucleophilic transformations become important after the introduction of appropriate functional groups, such as halogens, or through modern C-H functionalization techniques.

C-H Functionalization at Reactive Sites

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov For 1H-Benz[f]indazole, 3-phenyl-, transition-metal-catalyzed C-H activation can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net

These reactions often rely on a directing group, which is typically installed at the N-1 position. This directing group coordinates to the metal catalyst (e.g., Palladium, Rhodium, Cobalt) and positions it in close proximity to a specific C-H bond, enabling selective activation and functionalization. nih.gov For the benz[f]indazole core, a directing group at N-1 could facilitate C-H activation at the C-9 position or potentially at the ortho-position of the C-3 phenyl group.

Organometallic Approaches and Cross-Coupling Reactions (e.g., Negishi coupling)

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. Once a halogen (e.g., Br, I) has been installed on the benz[f]indazole ring via electrophilic substitution (see section 3.1.1), it can be readily used in a variety of palladium-catalyzed cross-coupling reactions. mdpi.com

The Negishi coupling, which utilizes an organozinc reagent, is particularly versatile due to the high reactivity of the organozinc nucleophile and the functional group tolerance of the reaction. wikipedia.orgorganic-chemistry.org A typical sequence would involve the bromination of 1H-Benz[f]indazole, 3-phenyl- at the C-5 position, followed by a Negishi coupling with an arylzinc or alkylzinc reagent to introduce a new substituent at that site.

Table 2: Representative Negishi Cross-Coupling Sequence

StepStarting MaterialReagents & ConditionsProduct
1. Bromination1H-Benz[f]indazole, 3-phenyl-NBS, AIBN (cat.), CCl₄, reflux5-Bromo-3-phenyl-1H-benz[f]indazole
2. Negishi Coupling5-Bromo-3-phenyl-1H-benz[f]indazoleR-ZnCl, Pd(PPh₃)₄ (cat.), THF, reflux5-R-3-phenyl-1H-benz[f]indazole

Where R can be an alkyl, aryl, or heteroaryl group.

N-Functionalization of the Indazole Nitrogen Atoms

The indazole core contains two nitrogen atoms, N-1 and N-2, but in the 1H-tautomer, only the N-1 position bears a hydrogen atom available for substitution. This N-H group is weakly acidic and can be deprotonated with a suitable base to form an indazolide anion, which is a potent nucleophile. This allows for a wide range of N-functionalization reactions.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) yields N-1 alkylated products. The choice of base and solvent can influence the regioselectivity in cases where tautomerization to the 2H-indazole is possible, although the 1H-tautomer is generally more stable. beilstein-journals.org

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the N-1 atom and an aryl halide. beilstein-journals.org

N-Acylation: Treatment with acyl chlorides or anhydrides introduces an acyl group, which can also serve as a protecting group.

Reaction with Isocyanates: The N-H bond can add across the C=N bond of an isocyanate to form N-indazole-1-carboxamides, a reaction that has been used to generate biologically active molecules. nih.gov

The steric bulk of the 3-phenyl substituent may influence the rate of N-functionalization but generally does not prevent reaction at the more remote N-1 position.

Regioselective N-Alkylation and N-Arylation

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges during substitution reactions. The direct alkylation or arylation of the N-H group typically results in a mixture of N1- and N2-substituted isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.

N-Alkylation: The selective synthesis of either N1 or N2-alkylated indazoles is a significant area of research. Generally, the N1-substituted isomer is considered the thermodynamically more stable product, while the N2-isomer is often kinetically favored.

Research has shown that the reaction conditions can be tuned to favor one regioisomer over the other. A widely adopted method for achieving high N1-selectivity in C3-substituted indazoles involves the use of sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (THF). This preference for N1-alkylation is particularly pronounced for indazoles with substituents at the C3 position, such as carboxymethyl, tert-butyl, and phenyl groups. In contrast, using conditions such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often leads to a mixture of N1 and N2 products, although it can improve N1 selectivity for certain C3-substituted indazoles compared to other systems. The steric bulk of the C3-substituent also plays a role, with larger groups tending to favor N1-alkylation.

N-Arylation: N-arylation of indazoles, often accomplished via copper-catalyzed Ullmann-type reactions, typically shows a strong preference for substitution at the N1 position. These reactions are generally performed by treating the indazole with an aryl halide in the presence of a copper(I) salt (e.g., CuI), a base, and often a ligand to stabilize the copper catalyst. Common bases include potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), and the reactions are usually conducted in polar aprotic solvents like DMF at elevated temperatures. This method provides a reliable route to N1-aryl-substituted indazoles.

Reaction TypeSubstrate ExampleReagents/CatalystBase/SolventPrimary ProductReference
N-Alkylation3-Phenyl-1H-indazolen-Pentyl bromideNaH / THFN1-Alkylated (>95:5)
N-Alkylation3-Phenyl-1H-indazolen-Pentyl bromideCs₂CO₃ / DMFN1-Alkylated (79:21)
N-Arylation1H-IndazoleIodobenzene / CuIKOH / DMSO1-Phenyl-1H-indazole
N-Arylationo-Chlorinated arylhydrazonesCuI / 1,10-PhenanthrolineKOH / DMFN-Phenyl-1H-indazoles

Acylation and Other N-Protecting Group Strategies

Controlling the reactivity of the indazole nitrogens is essential for achieving selective functionalization at other positions of the molecule. This is often accomplished through acylation or the introduction of other N-protecting groups.

Acylation: N-acylation is a common strategy for derivatizing indazoles. The reaction of an indazole with an acylating agent can lead to a mixture of N1 and N2 products. However, it has been observed that the N2-acyl indazole can isomerize to the more thermodynamically stable N1-acyl indazole. This thermodynamic preference makes acylation a useful method for directing substitution to the N1 position. The resulting N1-acyl group can serve as a protecting group that can be removed later, or it can be the final desired functional group. An electrochemical method using acid anhydrides has also been reported for the selective N1-acylation of indazoles.

Other N-Protecting Group Strategies: To prevent unwanted reactions at the nitrogen atoms and to direct functionalization to other parts of the indazole scaffold (such as the C3 position), various protecting groups are employed. The choice of protecting group can be critical for the success of subsequent synthetic steps.

Commonly used protecting groups for the indazole nitrogen include:

tert-Butoxycarbonyl (Boc): This group is frequently used to protect the N1 position. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and can be readily removed under acidic conditions. N1-Boc protection is often a prerequisite for metalation and subsequent functionalization at the C3 position.

(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is another effective protecting group, particularly for the N2 position. It is known for its stability under various reaction conditions and can be cleaved using fluoride ion sources.

The strategic use of these protecting groups allows for a wide range of transformations on the indazole core that would otherwise be complicated by the reactivity of the N-H bond.

StrategyReagentPosition ProtectedKey FeatureReference
AcylationAcid Anhydrides / Acyl ChloridesN1 (Thermodynamic)N2-acyl isomerizes to the more stable N1-acyl product.
Boc ProtectionDi-tert-butyl dicarbonate ((Boc)₂O)N1Enables regioselective C3-functionalization via metalation.
SEM ProtectionSEM-ClN2Stable protecting group, allows for C3-functionalization.

Transformations Involving the 3-Phenyl Group and its Impact on Overall Reactivity

The derivatization of the 3-phenyl group on the 1H-Benz[f]indazole, 3-phenyl- core is a potential route for synthesizing a diverse library of compounds. However, direct functionalization of this phenyl ring via classical electrophilic aromatic substitution appears to be an uncommon strategy in the literature.

The more prevalent synthetic approach involves constructing the indazole ring system using starting materials where the phenyl group is already functionalized. For example, various substituted 3-aryl-1H-indazoles are commonly synthesized through the condensation of a pre-substituted aromatic aldehyde or ketone with a hydrazine, or via cross-coupling reactions that join a substituted aryl group to the C3 position of an indazole precursor. Research on copper-catalyzed allylation reactions has also demonstrated the successful coupling of various allenes bearing substituted phenyl rings (e.g., 4-bromo, 4-trifluoromethyl, 3-chloro) to form C3-functionalized indazoles.

From a theoretical perspective, the reactivity of the 3-phenyl group towards electrophilic aromatic substitution would be influenced by the electronic nature of the indazole ring to which it is attached. Heteroaromatic systems like indazole are generally considered to be π-excessive but can exhibit electron-withdrawing effects depending on the point of attachment and reaction conditions. If the indazole moiety acts as an electron-withdrawing group, it would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta positions. Conversely, if it were to act as an electron-donating group, it would activate the ring and direct substituents to the ortho and para positions. The absence of extensive experimental data on such direct substitutions suggests that this route may be either low-yielding or non-regioselective, making the use of pre-functionalized precursors a more reliable and synthetically viable strategy.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Benz F Indazole, 3 Phenyl

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

A comprehensive search of scientific databases and literature for single-crystal X-ray diffraction studies on 1H-Benz[f]indazole, 3-phenyl- did not yield specific crystallographic data for this exact compound. While numerous studies report on the synthesis and characterization of various indazole and pyrazole (B372694) derivatives, the specific crystal structure, including unit cell parameters, space group, and detailed intermolecular interactions for 1H-Benz[f]indazole, 3-phenyl-, does not appear to be publicly available in the searched resources.

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. Such an analysis for 1H-Benz[f]indazole, 3-phenyl- would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the benz[f]indazole core and the appended phenyl ring.

Planarity and Conformation: It would reveal the degree of planarity of the fused ring system and the dihedral angle between the benzindazole moiety and the phenyl substituent.

Crystal Packing: The arrangement of molecules within the crystal lattice would be determined.

Intermolecular Interactions: The analysis would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., N-H···N), π-π stacking between aromatic rings, and van der Waals forces, which govern the supramolecular architecture and influence the material's physical properties.

For illustrative purposes, studies on analogous heterocyclic compounds have revealed common structural motifs. For example, the crystal structure of other N-H containing pyrazole derivatives often shows hydrogen-bonded dimers or catemeric chains. Furthermore, π-π stacking interactions are frequently observed in compounds containing multiple aromatic rings, contributing significantly to the stability of the crystal packing.

Without experimental data for 1H-Benz[f]indazole, 3-phenyl-, any detailed discussion on its solid-state architecture remains speculative. The generation of a data table with crystallographic parameters is therefore not possible. Further experimental work involving the growth of single crystals and subsequent X-ray diffraction analysis is required to provide these definitive structural insights.

Computational Chemistry and Theoretical Studies on 1h Benz F Indazole, 3 Phenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and energy. wikipedia.org

Density Functional Theory (DFT) has become a popular and robust method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. arxiv.orgnih.gov DFT methods, such as those using the B3LYP functional, are widely used to optimize molecular geometries and calculate various energetic properties. mdpi.commdpi.comresearchgate.net

For 1H-Benz[f]indazole, 3-phenyl-, a DFT study would begin by optimizing the ground state geometry to find the lowest energy arrangement of its atoms. This process yields key structural parameters. The calculations also provide access to frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 1H-Benz[f]indazole, 3-phenyl-

Property Calculated Value Significance
Total Energy (Hartree) -915.45 Represents the total electronic energy of the molecule at its optimized geometry.
HOMO Energy (eV) -6.21 Indicates the energy of the outermost electron orbital; related to electron-donating ability.
LUMO Energy (eV) -1.89 Indicates the energy of the lowest energy electron-accepting orbital; related to electron-accepting ability.
HOMO-LUMO Gap (eV) 4.32 Correlates with the chemical stability and reactivity of the molecule.

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this type.

Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles" without using experimental parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide a highly accurate description of the electronic structure. rsc.orgresearchgate.net

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for accuracy. For 1H-Benz[f]indazole, 3-phenyl-, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to calculate electronic properties with greater precision. Methods like Coupled Cluster (CC) theory, while expensive, offer a "gold standard" for calculating molecular energies and properties, providing a definitive theoretical characterization of the molecule's electronic structure. researchgate.net

Tautomerism and Isomerism in Benz[f]indazole Systems

Indazole and its annulated derivatives, like benz[f]indazole, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. nih.gov Theoretical calculations are indispensable for determining the relative stabilities of these tautomers.

Computational studies can accurately predict the energy difference between the 1H- and 2H-tautomers of benz[f]indazole systems. By calculating the total electronic energy of the optimized geometry for each tautomer, their relative stability can be determined. For most N-unsubstituted indazoles and related benzazoles, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This preference is attributed to differences in aromaticity and electronic delocalization within the bicyclic system.

Table 2: Illustrative Relative Energies of Benz[f]indazole Tautomers

Tautomer Computational Method Relative Energy (kcal/mol) Predicted Stability
1H-Benz[f]indazole B3LYP/6-311+G(d,p) 0.00 More Stable

Note: This table presents hypothetical data to illustrate the typical energy difference found in such systems.

The presence of a substituent can alter the tautomeric equilibrium. A 3-phenyl group on the benz[f]indazole core can influence the relative stabilities of the 1H- and 2H-tautomers through a combination of steric and electronic effects.

The phenyl group is an electron-withdrawing group via induction but can be an electron-donating group through resonance. Theoretical models can dissect these competing effects. Furthermore, steric hindrance between the phenyl group and the annulated benzene (B151609) ring might destabilize one tautomer more than the other. Computational analysis allows for the precise calculation of these energies, revealing whether the 3-phenyl substituent significantly shifts the equilibrium away from the typically preferred 1H tautomer. In many related heterocyclic systems, substituents can indeed modify the tautomeric preference. researchgate.net

Conformational Analysis of the 3-Phenyl Group and its Impact on Molecular Geometry

The single bond connecting the phenyl group to the C3 position of the indazole ring allows for rotation, leading to different spatial orientations or conformations. The planarity of the molecule is influenced by the dihedral angle between the plane of the phenyl ring and the plane of the benz[f]indazole core.

Computational methods are used to perform a potential energy surface (PES) scan, where the total energy of the molecule is calculated at various fixed values of this dihedral angle. This analysis reveals the most stable conformation (the global energy minimum) and the energy barriers to rotation. Typically, a fully planar conformation may be destabilized by steric clashes between hydrogen atoms on the phenyl ring and the indazole system. Consequently, the lowest energy conformation is often a twisted or non-planar structure, which represents a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted geometry). researchgate.net

Table 3: Example Conformational Energy Profile for 3-Phenyl-1H-benz[f]indazole

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 1.5 Planar (Sterically hindered)
30 0.2 Twisted
42 0.0 Global Minimum (Most Stable)
60 0.8 Twisted

Note: Data is hypothetical, illustrating a typical outcome where a non-planar conformation is most stable.

Biological and Medicinal Chemistry Insights of 1h Benz F Indazole, 3 Phenyl Derivatives

Role as a Pharmacophore in Bioactive Molecules

The indazole nucleus is a crucial pharmacophore, forming the core of many biologically active compounds. nih.gov This structural motif is present in various approved drugs and clinical candidates, highlighting its importance in interacting with diverse biological targets. nih.gov The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment for kinases. The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. Its derivatives have been investigated for a multitude of activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The 3-phenyl-1H-benz[f]indazole framework specifically combines the established biological relevance of the indazole core with the steric and electronic contributions of an additional fused benzene (B151609) ring and a phenyl substituent, offering a platform for the development of novel therapeutic agents.

Molecular Mechanisms of Action and Target Identification

Derivatives of the 3-phenyl-1H-benz[f]indazole scaffold exert their biological effects by interacting with a variety of molecular targets, including kinases, enzymes, and G-protein coupled receptors.

The indazole moiety is a key feature in many kinase inhibitors. It often acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding site of the kinase. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been developed as potent inhibitors of FLT3, a therapeutic target in acute myeloid leukemia (AML). nih.gov The indazole group in these compounds plays a crucial role in binding to the receptor. For example, compound 8r demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. One series of 1H-indazol-3-amine derivatives showed promising inhibitory activity against FGFR1, with compound 98 exhibiting an IC₅₀ of 15.0 nM. nih.gov Another study identified compound 102 as a potent FGFR1 inhibitor with an IC₅₀ of 30.2 ± 1.9 nM. nih.gov

Other Kinases: The broader indazole class has shown activity against a range of other kinases. A 3-aminoindazole derivative, AKE-72 , was found to be a potent pan-BCR-ABL inhibitor, including against the T315I mutant. nih.gov This compound also showed significant inhibition against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, and VEGFR2. nih.gov

CompoundTarget Kinase(s)Inhibitory Activity (IC₅₀)Reference
8rFLT3Nanomolar range nih.gov
98 (6-(3-methoxyphenyl)-1H-indazol-3-amine)FGFR115.0 nM nih.gov
102FGFR130.2 ± 1.9 nM nih.gov
AKE-72BCR-ABLWT< 0.5 nM nih.gov
BCR-ABLT315I9 nM

The 3-phenyl-1H-benz[f]indazole scaffold and its relatives have been explored for their potential to inhibit various enzymes.

Cyclooxygenase-2 (COX-2): While direct studies on 3-phenyl-1H-benz[f]indazole derivatives as COX-2 inhibitors are not widely reported, related heterocyclic structures like 2-phenyl-3-sulfonylphenyl-indoles have been identified as potent and selective COX-2 inhibitors. nih.gov This suggests that the core scaffold could be adapted for COX-2 inhibition.

Monoamine Oxidase (MAO): The search for new MAO inhibitors has included various heterocyclic compounds, including indazoles. mdpi.com MAO inhibitors are used to treat neurological disorders by preventing the degradation of monoamine neurotransmitters. nih.govyoutube.com While specific data for 3-phenyl-1H-benz[f]indazole derivatives is limited, the general class of indazoles is considered a promising scaffold for developing isoform-specific MAO inhibitors. mdpi.com

HIV Protease: Indazole-containing derivatives are recognized for their potential anti-HIV activities. nih.gov Research has been conducted on discovering new HIV-1 inhibitor scaffolds based on indazoles, aiming to develop compounds that can block the viral life cycle. nih.gov

Compound ClassTarget EnzymeReported ActivityReference
2-phenyl-3-sulfonylphenyl-indolesCOX-2Potent and selective inhibition nih.gov
Indazole DerivativesMAO-BConsidered a promising scaffold for inhibitors mdpi.com
Indazole DerivativesHIV-1 ProteaseInvestigated as a potential inhibitor scaffold nih.gov

Derivatives of 3-phenyl-1H-benz[f]indazole have been shown to bind with high affinity to several G-protein coupled receptors, acting as antagonists.

Angiotensin II Type 1 (AT1) Receptor: Indazole derivatives have been developed as potent AT1 receptor antagonists for the treatment of hypertension. nih.gov One compound in this class exhibited an IC₅₀ of 0.006 µM for the AT1 receptor. nih.gov

Serotonin (5-HT) and Dopamine (D2) Receptors: Novel multi-target ligands based on indazole and piperazine scaffolds have been synthesized and evaluated for their activity at dopamine D2, and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov The binding affinities of these compounds were influenced by the nature and position of substituents on the aryl part of the piperazine moiety. nih.gov

Chemokine-like Receptor 1 (CMKLR1): A phenylindazole-based compound, S-26d , was identified as a potent and orally available antagonist of CMKLR1, a receptor implicated in inflammatory diseases like psoriasis. nih.gov This compound showed a pIC₅₀ value of 7.44 in cells expressing human CMKLR1. nih.gov

Compound/ClassTarget ReceptorBinding Affinity/ActivityReference
Indazole Derivative 38AT1IC₅₀ = 0.006 µM nih.gov
Indazole-piperazine derivativesD2Binding affinities dependent on substitution patterns nih.gov
5-HT₁ₐ
5-HT₂ₐ
S-26dCMKLR1pIC₅₀ = 7.44 nih.gov

Structure-Activity Relationship (SAR) Studies of 3-Phenylbenz[f]indazole Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of 3-phenylbenz[f]indazole derivatives.

SAR studies have revealed that modifications to both the indazole core and the 3-phenyl substituent significantly impact biological activity.

For kinase inhibitors, the substitution pattern on the phenyl ring is critical. In a series of FLT3 inhibitors, it was found that 1,3,5-substituted phenyl groups were significantly more potent than 1,3,4-substituted analogs, suggesting that the former pattern allows the compound to better occupy a hydrophobic pocket in the kinase's binding site. nih.gov

In the context of receptor binding, SAR studies on indazole-piperazine derivatives targeting D2 and 5-HT receptors showed that the position of substituents on the phenyl ring of the piperazine moiety dictates affinity. nih.gov For the D2 receptor, introducing a substituent at the ortho position of the phenyl ring was the most favorable modification. nih.gov Conversely, for the 5-HT₂ₐ receptor, a fluorine atom in the para-phenyl position resulted in the highest affinity. nih.gov

For AT1 receptor antagonists, the nature of the central scaffold is key, with the discovery that indazole derivatives possessed the desired dual activity of AT1 antagonism and partial PPARγ agonism. nih.gov

These findings underscore the importance of systematic structural modifications to the 3-phenyl-1H-benz[f]indazole scaffold to modulate its interaction with various biological targets, thereby enhancing therapeutic potential and selectivity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies are crucial in elucidating the binding modes of ligands with their protein targets, providing insights into the structure-activity relationships of drug candidates. For derivatives of the indazole scaffold, these computational methods have been instrumental in predicting their therapeutic potential.

Research on a series of 1H-indazole derivatives has demonstrated their effectiveness against renal cancer through comprehensive molecular docking studies. These investigations identified a direct link to renal cancer via the Discoidin Domain Receptor 1 (DDR1), with the crystal structure of 2-[8-(1H-indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl] showing significant efficacy nih.gov. The binding energy values of the ligand-receptor complexes were used to rank the docking outcomes, highlighting the potential of these compounds as targeted therapeutic agents nih.gov. Further analysis of indazole moieties with the renal cancer-related protein (PDB: 6FEW) using AutoDock 4 revealed that certain derivatives exhibit high binding energies, suggesting strong inhibitory potential nih.govresearchgate.net.

In the context of anti-inflammatory research, molecular docking has been employed to evaluate 1H-indazole analogs as potent inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl groups showed significant binding results with the COX-2 enzyme (PDB: 3NT1), with binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively. Molecular Dynamics (MD) simulations further indicated that these compounds remain relatively stable within the active sites of the COX-2 enzyme scispace.com.

Furthermore, docking studies on 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress, have been conducted. These studies help in predicting the binding modes of these compounds as potent antileishmanial agents tandfonline.com. The interactions of these derivatives within the active site of TryR provide a basis for the rational design of more effective antileishmanial drugs tandfonline.com.

Derivative ClassProtein TargetPDB IDKey Interacting ResiduesBinding Energy (kcal/mol)
1H-Indazole-3-carboxamideDDR1 (Renal Cancer)6FEWNot SpecifiedHigh
1H-Indazole with difluorophenyl groupCOX-23NT1Not Specified-9.11
1H-Indazole with para-toulene groupCOX-23NT1Not Specified-8.80
1H-Indazole with 4-methoxyphenyl groupCOX-23NT1Not Specified-8.46
3-chloro-6-nitro-1H-indazoleTrypanothione reductase (TryR)2JK6Not Specified-

Anti-proliferative Activity against Cancer Cell Lines (In Vitro Investigations)

Derivatives of the 1H-benz[f]indazole scaffold have demonstrated significant anti-proliferative activities against a variety of cancer cell lines. The cytotoxic potential of these compounds is often evaluated through in vitro assays that measure the concentration required to inhibit cell growth by 50% (IC50).

A series of 1H-benzo[f]indazole-4,9-dione-based derivatives have been synthesized and evaluated for their anti-proliferative effects. The antiproliferative activity of these compounds was determined in KATO-III (gastric carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. The IC50 values for these derivatives ranged from 25.5 to 401.8 µM in KATO-III cells and from 27.5 to 432.5 µM in MCF-7 cells, indicating a broad spectrum of cytotoxic potential researchgate.net.

In another study, a series of 1H-indazole-3-amine derivatives were designed and synthesized, and their inhibitory activities were evaluated against a panel of human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma) nih.gov. One particular compound, 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) nih.gov. Another compound, 5k, showed the best inhibitory effect against Hep-G2 cells with an IC50 of 3.32 µM, although it displayed higher toxicity to normal cells nih.gov.

Furthermore, research into other indazole derivatives has revealed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM rsc.org. These compounds were found to inhibit cell proliferation and colony formation, and to dose-dependently promote apoptosis in breast cancer cells rsc.org. The mechanism of action was linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2 rsc.org.

Compound SeriesCancer Cell LineIC50 Range (µM)
1H-Benzo[f]indazole-4,9-dionesKATO-III25.5 - 401.8
1H-Benzo[f]indazole-4,9-dionesMCF-727.5 - 432.5
1H-Indazole-3-amine (Compound 6o)K5625.15
1H-Indazole-3-amine (Compound 5k)HepG-23.32
Indazole derivativesVarious0.23 - 1.15

Antimicrobial Activity: Evaluation and Mechanistic Considerations

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Indazole derivatives have been identified as a promising class of compounds with significant antibacterial and antifungal properties nih.gov.

A study on newly synthesized 3-(4-fluorophenyl)benzo[g]indazoles, close structural analogs of the benz[f]indazole core, demonstrated inhibitory effects on the growth of a wide range of microbes niif.hu. The antimicrobial activity of these compounds was evaluated, highlighting their potential as broad-spectrum antimicrobial agents niif.hu.

Research on other related heterocyclic systems, such as 2-phenyl-1H-indoles and benzimidazoles, has also shown notable antimicrobial activity. In vitro screening against Pseudomonas sp., Enterobacter sp. (Gram-negative), and Bacillus sp. (Gram-positive) revealed that Gram-negative bacteria were more susceptible to these compounds ijpsonline.com. Indoles, in particular, exhibited better antibacterial activity compared to benzimidazoles ijpsonline.com.

The structural features of these molecules play a crucial role in their antimicrobial efficacy. For instance, in a series of novel benzimidazole derivatives, compounds possessing an electron-withdrawing group displayed better activity than those with electron-donating groups nih.gov. The unsubstituted derivatives generally showed moderate activity. One of the most potent compounds identified was N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine nih.gov.

Compound ClassMicroorganismActivity
3-(4-fluorophenyl)benzo[g]indazolesVarious bacteria and fungiBroad-spectrum inhibition
2-Phenyl-1H-indolesGram-negative bacteria (e.g., Pseudomonas sp., Enterobacter sp.)Higher susceptibility than Gram-positive
Benzimidazole derivatives with electron-withdrawing groupsVarious bacteria and fungiEnhanced activity

Anti-inflammatory Properties and Elucidation of Associated Molecular Pathways

Indazole-containing compounds have long been recognized for their anti-inflammatory potential, with some derivatives being developed into commercially available drugs nih.gov. The mechanism of action for the anti-inflammatory effects of these compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

As mentioned in the molecular docking section, 1H-indazole derivatives have been identified as potential COX-2 inhibitors scispace.com. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors mdpi.com.

The anti-inflammatory activity of heterocyclic compounds can also be mediated through the modulation of critical signaling pathways. For instance, the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Studies on related triazole derivatives have shown that they can exert anti-inflammatory effects by inhibiting NF-κB activation and MAPK phosphorylation mdpi.com. Blockade of p38, JNK, and ERK1/2, which are components of the MAPK pathway, can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 mdpi.com. It is plausible that 1H-Benz[f]indazole, 3-phenyl- derivatives may share similar mechanisms of action.

Compound ClassMolecular Target/PathwayEffect
1H-Indazole derivativesCOX-2Inhibition
Triazole derivatives (related heterocycles)MAPK/NF-κB pathwayInhibition of activation/phosphorylation
Triazole derivatives (related heterocycles)Pro-inflammatory cytokines (TNF-α, IL-6)Reduced production

Other Biological Activities (e.g., Antihypertensive Properties)

Beyond their applications in oncology, microbiology, and inflammation, indazole derivatives have shown promise in the management of cardiovascular diseases, including hypertension nih.gov. The indazole scaffold is considered a "privileged structure" capable of binding to a variety of receptors with high affinity, making it a valuable template for the design of new therapeutic agents arabjchem.org.

A review of indole (B1671886) and indazole analogues has highlighted their antihypertensive activity, with various derivatives demonstrating the ability to lower blood pressure in different experimental models arabjchem.orgresearchgate.net. The mechanisms underlying these effects are diverse and can involve interactions with various components of the cardiovascular system.

For example, some indazole derivatives have been explored for their role as Rho kinase inhibitors, which can lead to the attenuation of stress fiber formation, cellular hypertrophy, and ultimately, a reduction in blood pressure nih.gov. Other derivatives have been investigated for their effects on vagal bradycardia and their potential as ocular hypotensive agents nih.gov. The versatility of the indazole core allows for the development of compounds with a range of cardiovascular applications, from managing hypertension to treating more complex conditions like diabetic nephropathy and myocardial injury nih.gov.

Indazole DerivativeTherapeutic Use
7-nitroindazoleVagal bradycardia/hypertension
2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865)Rho kinase inhibitor for hypertension
(8R)-1-[(2S)-2-Aminopropyl]-8,9-dihydro-7H-pyrano [2,3-g]indazol-8-olOcular hypotensive
PF-3882845Hypertension and nephropathy

Advanced Applications of 1h Benz F Indazole, 3 Phenyl in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, serving as a core structural motif in numerous bioactive compounds. nih.govresearchgate.net Derivatives of 1H-indazole are integral to the structure of several commercially available drugs, highlighting their importance in pharmaceutical development. beilstein-journals.org The 3-phenyl-1H-benz[f]indazole moiety, as a specific class of indazole, offers a rigid and functionalizable scaffold for the construction of more complex molecular architectures.

The synthesis of indazole derivatives is a subject of extensive research, with numerous methods developed for their preparation, including intramolecular C-H amination reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. nih.govmdc-berlin.deorganic-chemistry.org These synthetic strategies provide access to a wide array of substituted indazoles, which can then be used as versatile intermediates. For instance, the 3-phenyl-1H-indazole scaffold has been identified as a promising starting point for the development of new anticandidal agents. nih.gov In one study, a series of derivatives built upon this core structure demonstrated broad activity against various Candida strains, underscoring the scaffold's potential in the design of new therapeutic agents. nih.gov

Furthermore, the indazole ring can be functionalized at various positions, allowing for the introduction of different chemical groups to modulate the molecule's properties and biological activity. nih.gov This chemical tractability makes 3-phenyl-1H-benz[f]indazole and related structures valuable building blocks for creating libraries of compounds for drug discovery and for synthesizing complex target molecules in organic chemistry. nih.govnih.govnih.gov

Applications in Advanced Materials Science (e.g., Photophysical Properties)

Derivatives of 1H-benz[f]indazole, 3-phenyl- have emerged as promising candidates for applications in advanced materials science, largely due to their intriguing photophysical properties. ehu.es These compounds are part of a family of fluorophores that can absorb light and re-emit it as fluorescence, making them suitable for use in photonics and bioimaging. ehu.es

A comprehensive study of benzo[f]indazole-based dyes revealed that these molecules typically display a broad absorption band in the blue region of the visible spectrum, between 350 and 400 nm. ehu.es This absorption is attributed to a π-π* electronic transition located within the disubstituted pyrazole (B372694) ring system. ehu.es Following light absorption, these compounds exhibit fluorescence, emitting light at longer wavelengths. ehu.es

The introduction of a phenyl ring at the 3-position has been shown to significantly enhance the photostability of the benz[f]indazole core when compared to derivatives with other substituents like a carboxylate group. ehu.es This increased stability is crucial for applications requiring long-lasting and bright fluorescence, such as in bioimaging, where photobleaching can be a major limitation. ehu.es The substitution pattern on the phenyl ring itself can be further tuned to improve these properties; for example, the addition of strong electron-withdrawing groups can lead to even greater photostability. ehu.es In fact, the performance of these benzo[f]indazole-based dyes has been shown to surpass that of coumarins, which are often used as benchmark fluorophores in the same spectral window, offering brighter and more durable emission. ehu.es

Below is a data table summarizing the key photophysical properties of a representative 3-phenyl-1H-benz[f]indazole derivative in different solvents. ehu.es

SolventAbsorption Max (λab, nm)Molar Absorptivity (εmax, 104 M-1cm-1)Fluorescence Max (λfl, nm)Stokes Shift (ΔνSt, cm-1)Quantum Yield (Φ)
Acetone352.01.5425.049000.61
Methanol354.02.1435.054000.65

These properties make 3-phenyl-1H-benz[f]indazole derivatives highly attractive for the development of new fluorescent materials for a variety of light-driven applications. ehu.es

Catalysis and Ligand Design Incorporating the Benz[f]indazole Moiety

The indazole scaffold has been successfully incorporated into ligand design for transition metal catalysis. Phosphine (B1218219) ligands, which are crucial in many catalytic transformations, have been modified with indazole groups to fine-tune the electronic and steric properties of the resulting metal complexes. acs.org For example, an indazole phosphine ligand has been synthesized and applied in gold(I) catalysis. acs.org The introduction of the indazole moiety allows for facile modification, such as methylation of a nitrogen atom, which inserts a positive charge into the ligand backbone. acs.org This modification directly impacts the electronic properties of the gold center and, consequently, its catalytic activity. acs.org

While specific examples detailing the use of the 1H-benz[f]indazole, 3-phenyl- moiety in catalysis are not extensively documented, the principles of ligand design based on the simpler indazole core can be extrapolated. The benz[f]indazole framework offers an extended π-system compared to indazole, which could influence the electronic properties of a metal center when incorporated into a ligand. The phenyl group at the 3-position provides steric bulk and can be functionalized to further modulate the ligand's characteristics. The nitrogen atoms in the pyrazole ring of the benz[f]indazole structure provide potential coordination sites for metal ions, making them suitable candidates for the construction of novel ligands for various catalytic applications, including cross-coupling reactions and C-H activation. nih.gov The development of ligands based on the benz[f]indazole scaffold remains an area with potential for future exploration in the field of catalysis.

Development of Chemosensors and Molecular Probes

The excellent photophysical properties of benzo[f]indazole derivatives, such as high fluorescence brightness and photostability, make them ideal candidates for the development of chemosensors and molecular probes. ehu.es A chemosensor typically consists of a fluorophore (the signaling unit) connected to a receptor (the binding unit). Upon binding of a specific analyte (e.g., a metal ion or a small molecule) to the receptor, a change in the fluorescence signal of the fluorophore is observed.

While the development of chemosensors based specifically on the 1H-Benz[f]indazole, 3-phenyl- scaffold is an emerging area, the inherent characteristics of this molecule are highly promising. The bright and stable fluorescence of the benz[f]indazole core provides a strong foundation for a sensitive signaling unit. ehu.es By chemically modifying the scaffold to include a specific binding site for a target analyte, it is possible to design a "turn-on" or "turn-off" fluorescent sensor. For instance, functional groups capable of binding metal ions could be attached to the benz[f]indazole structure. The coordination of a metal ion could then either enhance the fluorescence (chelation-enhanced fluorescence, CHEF) or quench it, providing a clear signal for the presence of the ion.

The potential for these molecules to act as fluorescent probes for bioimaging has been noted, with studies highlighting their advantages over traditional dyes like coumarins. ehu.es This suggests that with appropriate functionalization to ensure specific targeting within a biological system (e.g., to a particular organelle or biomolecule), 3-phenyl-1H-benz[f]indazole derivatives could be developed into powerful tools for biological research and medical diagnostics.

Future Research Directions and Unexplored Avenues for 1h Benz F Indazole, 3 Phenyl

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for constructing the 1H-Benz[f]indazole, 3-phenyl- core and its derivatives. Current strategies often rely on transition-metal-catalyzed reactions, but there is a continuous drive for improvement. beilstein-journals.orgresearchgate.net One promising direction is the advancement of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like indazole derivatives in a single step from readily available starting materials, enhancing atom economy and reducing waste. nih.gov For instance, a one-pot greener methodology has been reported for synthesizing related benzo[f]indole-dione derivatives, showcasing the potential for MCRs in this area. nih.gov

Furthermore, the exploration of C-H activation and annulation sequences represents a powerful tool for building the indazole framework. researchgate.net Rhodium(III)-promoted double C-H activation has been used to afford 1H-indazoles from aldehyde phenylhydrazones, offering a direct and efficient route that avoids pre-functionalized substrates. nih.gov Future work could adapt these modern strategies to the specific synthesis of 1H-Benz[f]indazole, 3-phenyl-, aiming to improve yields, reduce reaction times, and utilize less expensive and more sustainable catalysts, such as copper, which has already been employed for intramolecular N-arylation to form the indazole ring. beilstein-journals.org

Synthetic StrategyPotential AdvantagesRelevant Research Area
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteGreener synthesis of complex heterocyclic systems. nih.gov
C-H Activation/AnnulationAvoids pre-functionalization, high efficiencyDirect construction of indazole cores from simple precursors. researchgate.netnih.gov
Copper-Catalyzed CyclizationUse of a less expensive, more available metal catalystDevelopment of cost-effective routes from halo-arylhydrazones. beilstein-journals.org

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

The indazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. beilstein-journals.orgnih.gov Derivatives of 1H-Benz[f]indazole, 3-phenyl- are prime candidates for screening against new biological targets to uncover novel therapeutic applications. nih.gov

Future research should focus on designing and synthesizing libraries of derivatives for screening against emerging and validated therapeutic targets. Key areas of interest include:

Protein Kinase Inhibition: Many indazole-based drugs target protein kinases. nih.gov Future efforts could explore the inhibition of novel kinases implicated in cancer and inflammatory diseases, such as FMS-like tyrosine kinase 3 (FLT3), p21-activated kinase 1 (PAK1), and Fibroblast growth factor receptors (FGFRs). nih.govtandfonline.comnih.govnih.gov The design of derivatives targeting specific kinase mutants could also address issues of drug resistance. nih.gov

Neurodegenerative Diseases: The pharmacological importance of the indazole scaffold extends to neurological disorders. nih.gov Screening of 1H-Benz[f]indazole, 3-phenyl- derivatives against targets relevant to Alzheimer's, Parkinson's, and other neurodegenerative conditions is a largely unexplored but potentially fruitful avenue.

Infectious Diseases: Indazole derivatives have shown promise as antiprotozoal and antibacterial agents. beilstein-journals.org A significant opportunity lies in evaluating new derivatives against drug-resistant microbial strains and parasites, such as Leishmania, where the enzyme trypanothione reductase (TryR) has been identified as a viable target for indazoles. nih.gov

Immunotherapy: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition, opening a promising new therapeutic area for its derivatives. nih.gov

Therapeutic AreaPotential Molecular Target(s)Example of Indazole Activity
OncologyProtein Kinases (FLT3, PAK1, FGFRs), IDO1Inhibition of cancer cell proliferation and immune evasion. nih.govnih.govnih.gov
Anti-inflammatoryCyclooxygenase-2 (COX-2)Inhibition of inflammatory pathways. researchgate.net
Infectious DiseasesTrypanothione Reductase (TryR)Antileishmanial activity against parasites. nih.gov
Neurological DisordersVarious CNS targetsApplication in disorders involving neurodegeneration. nih.gov

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational methods are indispensable tools for accelerating drug discovery. For 1H-Benz[f]indazole, 3-phenyl- and its derivatives, advanced computational modeling can guide the rational design of new compounds with enhanced potency and selectivity. nih.gov Techniques such as molecular docking and Molecular Dynamics (MD) simulations can be used to predict how these molecules bind to specific biological targets. nih.govresearchgate.net

Future research should systematically apply these methods to:

Predict Binding Affinity: Docking studies can predict the binding modes and affinities of novel derivatives against targets like protein kinases or enzymes, helping to prioritize which compounds to synthesize. nih.govresearchgate.net

Understand Structure-Activity Relationships (SAR): Computational analysis can rationalize observed SAR, providing insights into why certain structural modifications enhance or diminish biological activity. nih.govunimelb.edu.au

Optimize Lead Compounds: MD simulations can assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions and guiding the hit-to-lead optimization process. nih.gov For instance, simulations can confirm the stability of an indazole derivative within the active site of an enzyme like Leishmania TryR. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions. ajhponline.comdrughunter.com For the 1H-Benz[f]indazole, 3-phenyl- scaffold, AI and ML can be applied to several key areas.

Unexplored avenues include:

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design novel indazole derivatives with desired properties, exploring a much wider chemical space than traditional methods. ajhponline.com

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new indazole compounds, accelerating the identification of promising candidates. ajhponline.comfrontiersin.org

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) algorithms, powered by ML, can analyze reaction databases to propose efficient and novel synthetic routes for target indazole derivatives, potentially accelerating their discovery and development. hilarispublisher.com

Investigation of Solid-State Forms and Polymorphism for Enhanced Material Performance

The solid-state properties of a pharmaceutical compound, including its crystalline form or polymorphism, profoundly impact its stability, solubility, and bioavailability. wiley-vch.defda.gov Polymorphism is a common phenomenon in small organic molecules, and different polymorphic forms can exhibit distinct physicochemical properties. wiley-vch.denih.gov

Future research on 1H-Benz[f]indazole, 3-phenyl- should include a systematic investigation of its solid-state forms. This is a critical but often overlooked area for non-commercialized compounds. Key research activities would involve:

Polymorph Screening: Conducting comprehensive screens to identify all accessible crystalline forms, including solvates and hydrates, under various crystallization conditions.

Structural Characterization: Utilizing techniques like X-ray crystallography to determine the precise three-dimensional arrangement of molecules in different crystal lattices. nih.gov

Physicochemical Profiling: Characterizing the thermodynamic stability, melting point, dissolution rate, and solubility of each polymorphic form to identify the optimal form for development. fda.gov Understanding these properties is crucial for ensuring consistent performance and bioavailability in potential therapeutic applications.

Discovery of Novel Reactivity Patterns and Functionalization Methodologies for Structural Diversification

Expanding the chemical diversity of 1H-Benz[f]indazole, 3-phenyl- derivatives is essential for exploring a wider range of biological activities. Future research should focus on discovering novel reactivity patterns and developing new functionalization methods for the indazole core. chim.it While the C3 position is a common site for substitution, methodologies for regioselective functionalization at other positions are highly valuable. chim.itresearchgate.net

Key areas for exploration include:

Late-Stage Functionalization: Developing methods to introduce new functional groups into the core structure at a late stage of the synthesis. This allows for the rapid generation of diverse analogs from a common intermediate.

Cross-Coupling Reactions: Expanding the scope of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide variety of aryl, heteroaryl, and alkyl groups at different positions on the benzo[f]indazole ring system. researchgate.net

Halogenation and Further Modification: Halogenation, particularly iodination and bromination, at the C3-position or elsewhere provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions, enabling extensive structural modifications. chim.it

Q & A

How can regioselectivity in N-alkylation of 1H-benz[f]indazole derivatives be experimentally confirmed?

Answer:
Regioselectivity in N-alkylation (N1 vs. N2 substitution) is critical for functionalizing indazole scaffolds. To confirm substitution sites, heteronuclear multiple bond correlation (HMBC) NMR is essential. For example, in N1-substituted isomers, a correlation between the C7a carbon of the indazole ring and the proximal CH₂ protons of the alkyl chain is observed via HMBC. Conversely, N2-substituted isomers lack this correlation but show distinct cross-peaks for N2-linked substituents. This method avoids ambiguity in structural assignments .

What strategies optimize selective N1-alkylation of 1H-benz[f]indazole derivatives under scalable conditions?

Answer:
High-throughput experimentation (HTE) and process development are key. Using aldehydes (e.g., isobutyraldehyde) as alkylating agents under reductive conditions (e.g., NaBH₃CN) enables selective N1 functionalization. Electron-withdrawing groups (e.g., carboxylates) at positions 3, 4, 5, or 6 of the indazole ring enhance reactivity, while steric hindrance at position 7 inhibits alkylation. Solvent choice (e.g., THF) and controlled reaction temperatures (0°C to reflux) further improve yield and selectivity .

How can magnesium intermediates improve the synthesis of 3-hydroxymethyl-1H-benz[f]indazole derivatives?

Answer:
Magnesium intermediates (e.g., Grignard reagents) facilitate nucleophilic addition to indazole precursors. For example, reacting 1-benzyl-3-formylindazole with methylmagnesium bromide generates 3-hydroxymethyl derivatives. This method avoids harsh reducing agents and provides high regiochemical fidelity. The intermediate’s stability in anhydrous THF at −78°C is critical for reproducibility .

What computational methods validate the solvatochromic behavior of 1H-benz[f]indazole derivatives?

Answer:
Abe’s solvatochromic model analyzes solvent effects on UV-Vis spectra by decomposing shifts into polarizability (π*), acidity (α), and basicity (β) parameters. For 1H-benz[f]indazole, polarizability dominates solvatochromism, with minimal dipole moment changes between ground and excited states. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) corroborate experimental data, confirming no tautomerization in polar solvents .

How are dual FGFR1/HDAC inhibitors designed using 1H-benz[f]indazole scaffolds?

Answer:
Structure-activity relationship (SAR) studies guide the integration of pharmacophores. For example:

  • FGFR1 inhibition : Introduce hydrogen-bond donors (e.g., sulfonamides) at position 3.
  • HDAC inhibition : Attach zinc-binding groups (e.g., hydroxamates) via flexible linkers.
    Biological evaluation includes kinase inhibition assays (IC₅₀) and HDAC enzymatic activity tests. Molecular docking (e.g., AutoDock Vina) validates binding to FGFR1’s ATP pocket and HDAC’s catalytic site .

What analytical techniques resolve contradictions in reported antiproliferative activities of 3-phenyl-1H-benz[f]indazole derivatives?

Answer:
Discrepancies often arise from assay variability. To mitigate:

  • Standardized cell lines : Use NCI-60 panels for consistent proliferation assays.
  • Metabolic stability : Assess via liver microsome assays (e.g., human CYP3A4).
  • Off-target profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler).
    Compounds with poor solubility (LogP >5) may show false negatives; use DMSO solubilization controls .

How is microwave irradiation applied to synthesize benzotriazole-indazole hybrids?

Answer:
Microwave-assisted synthesis enhances reaction efficiency. For example:

  • Step 1 : Condense 1H-benzo[d][1,2,3]triazole with 4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione in DMF at 120°C (300 W, 15 min).
  • Step 2 : Purify via flash chromatography (hexane:EtOAc, 3:1).
    Microwave conditions reduce reaction times from hours to minutes while maintaining yields >85% .

What role do aryl-thiazole-triazole moieties play in enhancing the bioactivity of indazole derivatives?

Answer:
Aryl-thiazole-triazole hybrids improve pharmacokinetics:

  • Thiazole : Enhances π-π stacking with target proteins (e.g., COX-2).
  • Triazole : Acts as a hydrogen-bond acceptor, improving solubility (LogS >−4).
    Synthetic routes involve Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions. Biological testing includes COX-1/COX-2 inhibition assays and cytotoxicity profiling (MTT assay) .

How are molecular docking studies used to design acetylcholinesterase (AChE) inhibitors based on indazole scaffolds?

Answer:
Docking studies (e.g., Schrödinger Glide) identify key interactions:

  • Indazole core : Binds to AChE’s peripheral anionic site (PAS).
  • Thiazoloindazole substituents : Engage catalytic triad residues (Ser203, Glu334).
    Validate with Ellman’s assay for IC₅₀ values and molecular dynamics (MD) simulations (100 ns) to assess binding stability .

What experimental evidence refutes tautomerization in 1H-benz[f]indazole derivatives?

Answer:
UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO) show no spectral shifts indicative of tautomerization. Time-resolved fluorescence decay analysis (τ <1 ns) further confirms the absence of 2H-indazole formation. DFT calculations (M06-2X/cc-pVTZ) support these findings, showing high energy barriers (>25 kcal/mol) for tautomer interconversion .

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